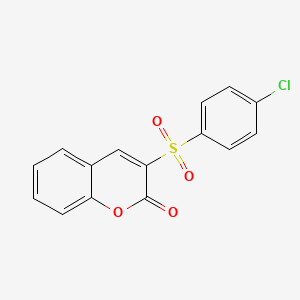

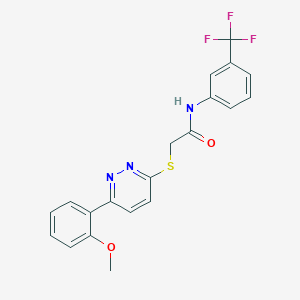

3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorobenzenesulfonyl chloride is a compound that has been used in various chemical reactions . It’s a solid substance with an off-white appearance .

Synthesis Analysis

4-Chlorobenzenesulfonyl chloride can be synthesized by the action of chlorosulfonic acid on 4-chlorobenzenesulfonic acid . Another method involves the chlorination of phenyl 4-chlorobenzenesulfonate with chlorine in the presence of catalysts .Molecular Structure Analysis

The structure of similar compounds like 4-chlorobenzenesulfonyl chloride consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

In general, sulfonyl chlorides like 4-chlorobenzenesulfonyl chloride are reactive and can participate in various chemical reactions. For example, they can react with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis

4-Chlorobenzenesulfonyl chloride is a solid substance with a melting point of 50-52°C and a boiling point of 141°C at 15 mmHg . It’s considered hazardous and can cause severe skin burns and eye damage .Aplicaciones Científicas De Investigación

Facile Synthesis Techniques

A study by Xiang et al. (2014) presents a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting a general approach to synthesizing chromen-2-one derivatives under mild conditions, showcasing the adaptability of these compounds in various chemical environments (Xiang & Yang, 2014).

Biological Activity

Behrami (2018) explores the organic synthesis of new derivatives from Chromen-2-one and their antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. This study underlines the versatile biological applications of chromen-2-one derivatives, including 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, by showing their efficacy against bacterial cultures such as Staphylococcus aureus, Escherchia coli, and Bacillus cereus (Behrami, 2018).

Catalytic Applications

Alonzi et al. (2014) discuss the synthesis and characterization of novel polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues. This research illustrates the catalytic utility of chromen-2-one derivatives in facilitating chemical reactions, thereby broadening their applicability in synthetic chemistry and pharmaceutical manufacturing (Alonzi et al., 2014).

Antimicrobial Agents

Bairagi et al. (2009) focus on the design, synthesis, and evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as antimicrobial agents, further emphasizing the antimicrobial potential of chromen-2-one derivatives. The study highlights the specific compound's activity against both gram-positive and gram-negative bacteria and fungi, underscoring its significance in antimicrobial research (Bairagi, Bhosale, & Deodhar, 2009).

Green Chemistry Approaches

Singh et al. (2012) detail an efficient route to 3-aroyl-4-aryl-2-arylamino-4,6,7,8-tetrahydrochromen-5-ones via a green chemistry approach, demonstrating the environmental benefits of using solvent-free conditions and highlighting the importance of sustainable methods in the synthesis of chromen-2-one derivatives (Singh, Nandi, & Samai, 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSFBOWNSBUTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)

![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2473883.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)

![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)